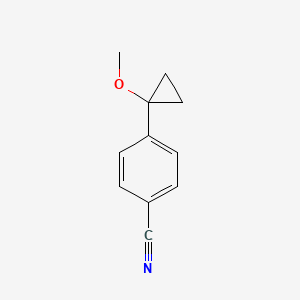![molecular formula C11H14O4 B15333053 1-(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)propane-1,3-diol](/img/structure/B15333053.png)
1-(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)propane-1,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)propane-1,3-diol is an organic compound with a unique structure that includes a dihydrobenzo[b][1,4]dioxin moiety
Preparation Methods
The synthesis of 1-(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)propane-1,3-diol typically involves several steps. One common method starts with 2,3-dihydroxybenzoic acid, which undergoes alkylation of the phenolic hydroxyl group, followed by azidation of the carboxylic acid, Curtius rearrangement, hydrolysis, and salification . This route is advantageous due to fewer side reactions, simplified synthetic and isolation processes, and increased yield with higher purity, making it suitable for large-scale preparation .
Chemical Reactions Analysis
1-(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)propane-1,3-diol can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the hydroxyl groups, using reagents like alkyl halides under basic conditions.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)propane-1,3-diol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It can be used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)propane-1,3-diol involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to fit into specific binding sites, thereby modulating the activity of these targets. The pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
1-(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)propane-1,3-diol can be compared with other similar compounds such as:
These compounds share the dihydrobenzo[b][1,4]dioxin core but differ in their functional groups and overall reactivity. The uniqueness of this compound lies in its specific hydroxyl and propane-1,3-diol functionalities, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C11H14O4 |
|---|---|
Molecular Weight |
210.23 g/mol |
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-5-yl)propane-1,3-diol |
InChI |
InChI=1S/C11H14O4/c12-5-4-9(13)8-2-1-3-10-11(8)15-7-6-14-10/h1-3,9,12-13H,4-7H2 |
InChI Key |
LRNCYLWKEFCNPE-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(C=CC=C2O1)C(CCO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[2-(Trifluoromethyl)phenyl]pentanoic acid](/img/structure/B15332988.png)


![1-[1-(5-Fluoro-3-pyridyl)ethyl]-1H-pyrazol-4-amine](/img/structure/B15333010.png)





![6-Fluoro-2-(o-tolyl)imidazo[1,2-a]pyridine](/img/structure/B15333031.png)

![1-[2-(2-Aminoethoxy)-5-chloropyridin-3-yl]-3-[2-chloro-7-(1-methoxyethyl)pyrazolo[1,5-a]pyrimidin-6-yl]urea](/img/structure/B15333037.png)
![5-(4-Methoxybenzyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[3,4-c]pyridin-1-one](/img/structure/B15333041.png)

